7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
The compound 7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one is a complex organic molecule that features both indole and chromenone moieties. Indole derivatives are known for their significant biological activities, while chromenone derivatives are widely studied for their pharmacological properties. This compound, therefore, holds potential for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the indole and chromenone precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and chromenone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The chromenone moiety can also interact with biological targets, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Chromen-2-one: Widely studied for its anti-inflammatory and anticoagulant activities.
Uniqueness
7-(2-hydroxy-3-{[2-(1H-indol-3-yl)ethyl]amino}propoxy)-3,4-dimethyl-2H-chromen-2-one: is unique due to the combination of indole and chromenone moieties in a single molecule, which may result in synergistic effects and enhanced biological activity compared to its individual components .
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[2-(1H-indol-3-yl)ethylamino]propoxy]-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C24H26N2O4/c1-15-16(2)24(28)30-23-11-19(7-8-20(15)23)29-14-18(27)13-25-10-9-17-12-26-22-6-4-3-5-21(17)22/h3-8,11-12,18,25-27H,9-10,13-14H2,1-2H3 |
InChI Key |
PKEYNYJJDHITJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNCCC3=CNC4=CC=CC=C43)O)C |
Origin of Product |
United States |
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